molecular formula C15H18N4O4S B2834345 4-(4-cyano-5-((2-methoxyethyl)amino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide CAS No. 941240-61-5

4-(4-cyano-5-((2-methoxyethyl)amino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide

Cat. No. B2834345
CAS RN: 941240-61-5
M. Wt: 350.39
InChI Key: PWXKMBQFNQYTKE-UHFFFAOYSA-N
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Description

4-(4-cyano-5-((2-methoxyethyl)amino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide is a chemical compound that has gained significant attention in scientific research. It belongs to the class of sulfonamide compounds and has various applications in the field of medicinal chemistry.

Scientific Research Applications

Chemoselective Reactions and Synthesis of Nitriles

The compound has been investigated for its chemoselective reactions. In particular, it can be synthesized via a reaction involving 3-dimethylamino-2-aroyl-propenenitrile and hydrazine. Under acidic conditions, it yields 4-cyano pyrazole, while under basic conditions, it produces 5-amino pyrazoles as the major product .

GABA Inhibition

A specific derivative of this compound, namely “5-amino-1-(2,6-dichloro-4-trifluoromethyl)phenyl)-4-(3-ethoxyphenyl)-3-methyl thiopyrazole,” has been described as a potent inhibitor of GABA (γ-aminobutyric acid). Notably, it exhibits selectivity toward insect receptors compared to mammalian receptors .

Multifunctional Catalysts

In a novel study, researchers developed a base-metal multifunctional catalyst using this compound. The catalyst was employed in the synthesis of 2-substituted benzothiazoles via a three-step process, including oxidation of alcohols to aldehydes and Knoevenagel condensation. The compound played a crucial role in this catalytic system .

Pyrazolone-Thiadiazole Hybrid Molecule

A hybrid molecule combining pyrazolone and thiadiazole moieties was synthesized using this compound. The resulting molecule, N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide, was obtained through a two-stage protocol using readily available reagents. This hybrid compound holds promise for further exploration in various applications .

Biological Activities

While not directly related to this compound, pyrazoles in general exhibit a wide range of biological activities, including anti-diabetic, antiviral, anti-cancer, anti-inflammatory, antibacterial, and antifungal properties .

Technical Applications

Substituted derivatives of pyrazole, including this compound, have been utilized in medicines and other technical applications. Their unique chemical properties make them valuable in various contexts .

properties

IUPAC Name

4-[4-cyano-5-(2-methoxyethylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4S/c1-19(2)24(20,21)12-6-4-11(5-7-12)14-18-13(10-16)15(23-14)17-8-9-22-3/h4-7,17H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWXKMBQFNQYTKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)NCCOC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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